Cas no 62367-78-6 (1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione)

62367-78-6 structure
Product name:1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
- 1-(1-benzyl-2-phenylindol-3-yl)-3-phenylpropane-1,3-dione
- 1H-Indole, 3-(1,3-dioxo-3-phenylpropyl)-2-phenyl-1-(phenylmethyl)-
- BRN 1511048
- 1,3-Propanedione, 1-phenyl-3-(2-phenyl-1-(phenylmethyl)-1H-indol-3-yl)-
- 1-Phenyl-3-(2-phenyl-1-(phenylmethyl)-1H-indol-3-yl)-1,3-propanedione
- 62367-78-6
- DTXSID20211414
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- Inchi: InChI=1S/C30H23NO2/c32-27(23-14-6-2-7-15-23)20-28(33)29-25-18-10-11-19-26(25)31(21-22-12-4-1-5-13-22)30(29)24-16-8-3-9-17-24/h1-19H,20-21H2
- InChI Key: PJAAFGVNBDAWBH-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)CC(=O)C5=CC=CC=C5
Computed Properties
- Exact Mass: 429.17299
- Monoisotopic Mass: 429.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 39.1Ų
Experimental Properties
- PSA: 39.07
1-(1-benzyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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